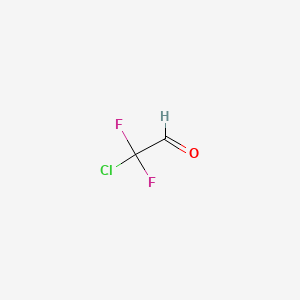
Chlorodifluoroacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodifluoroacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C2HClF2O and its molecular weight is 114.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Chlorodifluoroacetaldehyde in Synthesis Reactions
this compound serves as a crucial intermediate in the synthesis of various organofluorine compounds. Its reactivity allows it to participate in several key reactions:
- Cyclization Reactions : It has been utilized in cyclization reactions to produce complex fluorinated compounds. For instance, this compound can react with other aldehydes in the presence of zinc-copper couples to generate extended ester enolates, which are valuable in further synthetic applications .
- Formation of Polymers : The compound has also been explored for its potential in polymer chemistry. Research indicates that this compound can be polymerized to create haloaldehyde polymers, which exhibit unique properties suitable for various applications .
Environmental Research
Role in Photochemical Studies
this compound is significant in environmental chemistry, particularly concerning the degradation of halogenated anesthetics. Studies have shown that this compound can form during the degradation of anesthetic agents like sevoflurane and isoflurane when exposed to atmospheric conditions. This degradation process raises concerns about persistent organofluorine compounds and their environmental impact .
Medical Applications
Potential in Drug Formulations
The compound's properties make it a candidate for use in drug formulations, particularly as a solvent or stabilizer for active pharmaceutical ingredients. Its ability to dissolve various compounds while maintaining stability under specific conditions is critical for developing effective inhalation therapies .
Industrial Applications
Use as a Refrigerant and Solvent
Historically, this compound and related compounds have been used as refrigerants and solvents due to their favorable thermodynamic properties. As the industry moves away from traditional chlorofluorocarbons due to environmental regulations, alternatives like this compound are being investigated for their potential to replace harmful substances while ensuring efficiency .
Summary Table of Applications
| Application Area | Specific Uses | Notable Characteristics |
|---|---|---|
| Organic Synthesis | Intermediate for organofluorine compounds | Reactivity with aldehydes |
| Environmental Research | Byproduct of anesthetic degradation | Concerns over persistent organofluorines |
| Medical Applications | Potential solvent in drug formulations | Stability under specific conditions |
| Industrial Applications | Refrigerant and solvent | Favorable thermodynamic properties |
Case Studies
- Synthesis of Fluorinated Compounds : A study demonstrated the successful use of this compound in synthesizing fluorinated cyclic compounds via cyclization reactions with aldehydes, showcasing its utility in creating complex molecules for pharmaceuticals .
- Environmental Impact Assessment : Research conducted on the degradation pathways of halogenated anesthetics highlighted this compound as a significant byproduct, prompting further investigation into its environmental persistence and potential ecological effects .
- Polymer Chemistry Exploration : Investigations into the polymerization of this compound revealed its potential for creating new materials with unique properties that could be applied in various industrial sectors .
Propiedades
Número CAS |
811-96-1 |
|---|---|
Fórmula molecular |
C2HClF2O |
Peso molecular |
114.48 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoroacetaldehyde |
InChI |
InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H |
Clave InChI |
PRGCVNDIGVIGBQ-UHFFFAOYSA-N |
SMILES |
C(=O)C(F)(F)Cl |
SMILES canónico |
C(=O)C(F)(F)Cl |
Key on ui other cas no. |
811-96-1 |
Sinónimos |
chlorodifluoroacetaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















